![molecular formula C9H6BrIN2O B13058728 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13058728.png)
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene is a complex organic compound characterized by the presence of bromine, iodine, oxygen, and nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which includes a diazatricyclo core fused with an oxa ring. The presence of halogens (bromine and iodine) in the structure makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The introduction of bromine and iodine atoms is usually achieved through halogenation reactions using reagents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization and Ring-Opening: The tricyclic structure can participate in cyclization or ring-opening reactions, leading to the formation of different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents (such as potassium permanganate), and reducing agents (such as sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The compound’s tricyclic structure also contributes to its binding affinity and specificity, enabling it to exert its effects through various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene include other halogenated tricyclic compounds, such as:
6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Lacks the iodine atom but has a similar tricyclic structure.
3-Iodo-9-oxa-1,2-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene: Contains iodine but differs in the position of the halogen atoms and the tricyclic core.
The uniqueness of this compound lies in its specific combination of bromine and iodine atoms within the tricyclic framework, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H6BrIN2O |
|---|---|
Molekulargewicht |
364.96 g/mol |
IUPAC-Name |
6-bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C9H6BrIN2O/c10-5-3-6-8-7(4-5)14-2-1-13(8)9(11)12-6/h3-4H,1-2H2 |
InChI-Schlüssel |
SBZAQPLDZOQBIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC(=CC3=C2N1C(=N3)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


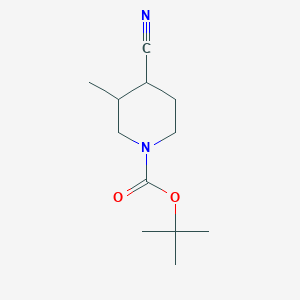
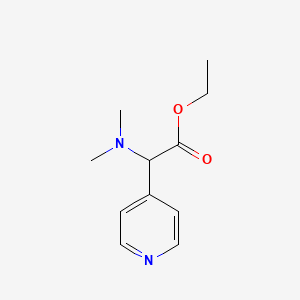
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
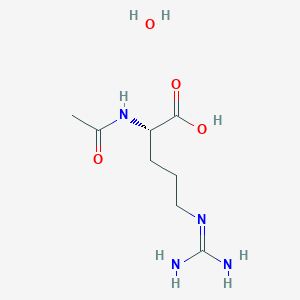
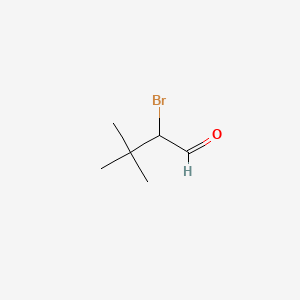
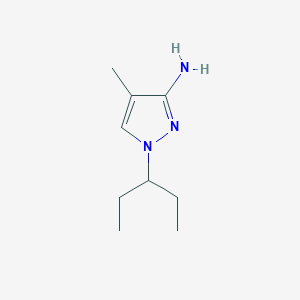
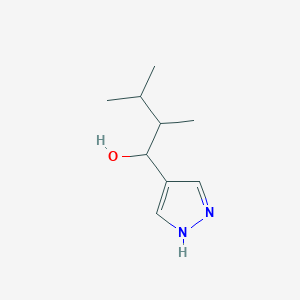
![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)
![Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
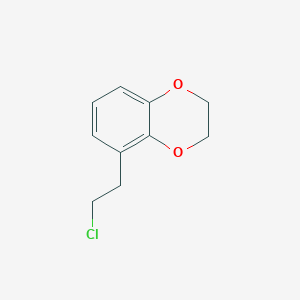
![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
![2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
![Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13058720.png)
